

Unveiling Antifungal Agent 16: A Technical Guide for Drug Discovery Professionals

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Compound of Interest		
Compound Name:	Antifungal agent 16	
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A comprehensive analysis of the chemical architecture, biological properties, and therapeutic potential of a promising 1,2,3-triazole of 8-hydroxyquinoline.

Abstract

Antifungal agent 16 has emerged as a compound of significant interest in the ongoing search for novel antimicrobial therapies. Possessing a unique 1,2,3-triazole of 8-hydroxyquinoline and HBT (2-(2'-hydroxyphenyl)benzothiazole) scaffold, this molecule exhibits considerable antibacterial and superior antifungal activities.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological characteristics of antifungal agent 16, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Antifungal agent 16 is a synthetic compound with the chemical formula C27H21N5O and a molecular weight of 479.55.[1][2] Its structure is characterized by a 1,2,3-triazole ring linking an 8-hydroxyquinoline moiety and a 2-(2'-hydroxyphenyl)benzothiazole (HBT) group. This distinct architecture is pivotal to its biological activity.

Physicochemical Data Summary



Property	Value	Source
Molecular Formula	C27H21N5O	[1][2]
Molecular Weight	479.55	[1][2]

Further quantitative data, such as melting point, solubility, and partition coefficient, would be detailed in the primary literature and are essential for drug development profiling.

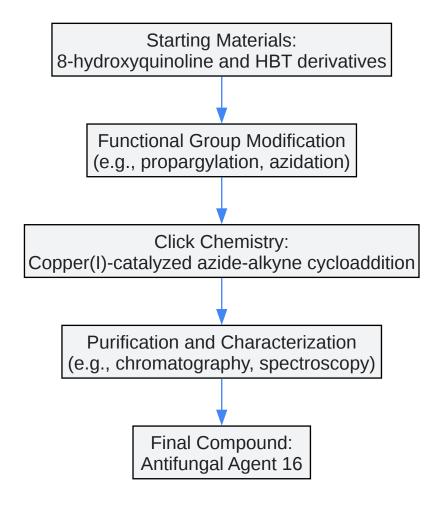
Synthesis and Experimental Protocols

The synthesis of **antifungal agent 16** involves a multi-step process culminating in the formation of the characteristic 1,2,3-triazole ring via a click chemistry approach. The foundational synthesis is detailed in Nehra et al., ACS Omega, 2021.

General Synthetic Workflow

The logical flow for the synthesis of **antifungal agent 16** and similar derivatives can be visualized as follows:





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Caption: General synthetic workflow for **Antifungal Agent 16**.

Key Experimental Methodologies

A comprehensive understanding of the biological activity of **antifungal agent 16** necessitates detailed experimental protocols. The primary literature outlines the following key assays:

- Antimicrobial Activity Screening: The antifungal and antibacterial efficacy of agent 16 is
 typically evaluated using the microdilution method to determine the Minimum Inhibitory
 Concentration (MIC) against a panel of pathogenic fungi and bacteria. Standard reference
 drugs such as fluconazole and ciprofloxacin are used for comparison.[1]
- DNA Binding Studies: Techniques such as UV-Visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism are employed to investigate the interaction of antifungal agent 16 with DNA, a potential mechanism of its antimicrobial action.



- Molecular Docking: Computational studies are performed to predict the binding mode and affinity of antifungal agent 16 with its putative biological targets, such as fungal enzymes or DNA.
- ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: In silico models are
 utilized to forecast the pharmacokinetic properties of the compound, providing insights into
 its potential as a drug candidate.
- DFT (Density Functional Theory) Studies: Quantum chemical calculations are used to analyze the electronic structure and reactivity of the molecule, further elucidating its chemical properties.

Biological Activity and Mechanism of Action

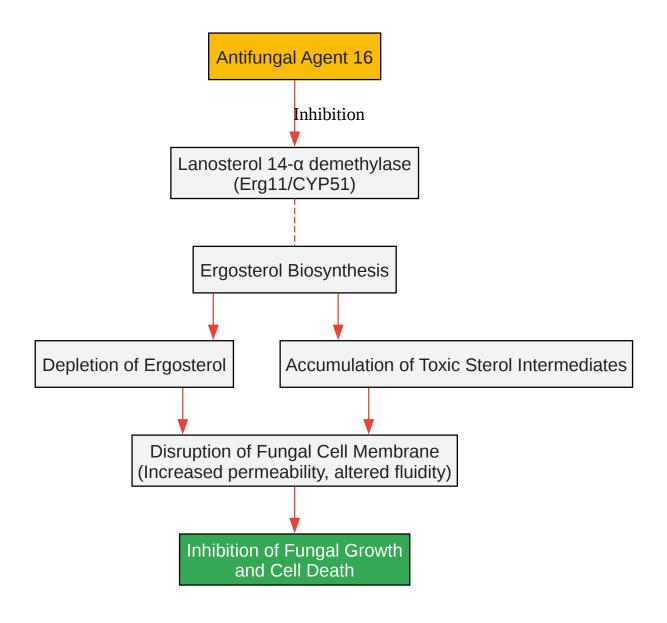
Antifungal agent 16 has demonstrated potent activity against various fungal pathogens, reported to be superior to the standard antifungal drug fluconazole in certain assays.[1][2] It also exhibits considerable antibacterial activity when compared to ciprofloxacin.[1][2] The broad-spectrum nature of its antimicrobial effects suggests a mechanism of action that may target fundamental cellular processes in both fungi and bacteria.

The azole class of antifungals, to which 1,2,3-triazoles are structurally related, are known to inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Specifically, they target the enzyme lanosterol 14- α demethylase.[4][5] While the precise mechanism of **antifungal agent 16** is a subject of ongoing investigation, its structural motifs suggest that interference with ergosterol biosynthesis is a plausible mode of action.

Postulated Signaling Pathway Interference

The disruption of ergosterol synthesis by azole-like compounds triggers a cascade of downstream effects, ultimately leading to fungal cell death. A simplified representation of this pathway is as follows:





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Caption: Postulated mechanism of action via ergosterol biosynthesis inhibition.

Conclusion and Future Directions

Antifungal agent 16 represents a promising lead compound in the development of new antimicrobial agents. Its novel chemical structure and potent, broad-spectrum activity warrant further investigation. Future research should focus on elucidating its precise molecular targets and mechanism of action, optimizing its structure to enhance efficacy and selectivity, and evaluating its in vivo performance in preclinical models of fungal infections. The detailed



experimental protocols and foundational data presented in this guide provide a solid framework for advancing the study of this and related compounds.

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